4-Iodo-1,1,1,3-tetrafluoro-2-butene

説明

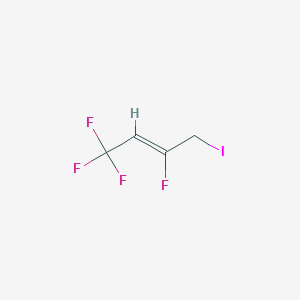

4-Iodo-1,1,1,3-tetrafluoro-2-butene is an organofluorine compound with the molecular formula C4H3F4I It is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties to the molecule

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,1,1,3-tetrafluoro-2-butene typically involves the iodination of a fluorinated butene precursor. One common method is the reaction of 1,1,1,3-tetrafluoro-2-butene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the butene backbone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4-Iodo-1,1,1,3-tetrafluoro-2-butene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine can be used. These reactions often require the presence of a catalyst or initiator.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield various halogenated or aminated derivatives, while addition reactions can produce dihalogenated or hydrogenated compounds .

科学的研究の応用

4-Iodo-1,1,1,3-tetrafluoro-2-butene has several scientific research applications, including:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex fluorinated organic molecules.

Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Pharmaceutical Research: It is investigated for its potential as a precursor in the synthesis of biologically active compounds and drug candidates.

Chemical Biology: The compound is used in studies involving the modification of biomolecules and the development of novel biochemical probes.

作用機序

The mechanism of action of 4-Iodo-1,1,1,3-tetrafluoro-2-butene involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density distribution within the molecule. These properties enable the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

類似化合物との比較

Similar Compounds

3,3,4,4-Tetrafluoro-4-iodo-1-butene: Similar in structure but differs in the position of the double bond.

1,1,1-Trifluoro-2-iodoethane: Contains fewer fluorine atoms and a different carbon backbone.

2-Iodo-1,1,1-trifluoroethane: Another fluorinated iodide with a simpler structure.

Uniqueness

4-Iodo-1,1,1,3-tetrafluoro-2-butene is unique due to its specific arrangement of iodine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and high thermal stability .

生物活性

4-Iodo-1,1,1,3-tetrafluoro-2-butene is a halogenated organic compound notable for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and fluorine atoms in its molecular structure significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available research.

The molecular formula of this compound is , with a molecular weight of approximately 250.96 g/mol. Its structure includes a butene backbone with four fluorine substituents and one iodine atom, contributing to its reactivity and stability in biological systems.

The biological activity of this compound can be attributed to several key mechanisms:

- Electrophilic Reactivity : The iodine atom is known for its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. This property can lead to interactions with various biological macromolecules.

- Fluorination Reactions : The fluorine atoms can replace hydrogen atoms in organic compounds, potentially altering the pharmacokinetics and bioavailability of drugs.

Antimicrobial Activity

Fluorinated compounds are frequently studied for their antimicrobial properties. For instance:

- Case Study : A study on similar fluorinated compounds showed that they could inhibit the growth of various bacterial strains due to their lipophilicity and ability to disrupt cell membranes.

Cytotoxicity

The cytotoxic effects of halogenated compounds have been documented in several studies:

- Research Findings : Compounds containing iodine have shown cytotoxic effects against cancer cell lines by inducing apoptosis. The mechanism often involves the generation of reactive oxygen species (ROS) upon cellular uptake.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Iodobut-1-ene | C4H7I | Antimicrobial properties |

| 3,3,4,4-Tetrafluoro-4-iodo-1-butene | C4H3F4I | Cytotoxicity against cancer cells |

| 1-Fluoro-2-butene | C4H7F | Potential anti-inflammatory effects |

Applications in Research

The unique properties of this compound make it a valuable compound in scientific research:

- Organic Synthesis : Used as a reagent in the synthesis of fluorinated organic compounds.

- Medicinal Chemistry : Investigated for its potential use as an intermediate in drug development.

特性

IUPAC Name |

1,1,1,3-tetrafluoro-4-iodobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F4I/c5-3(2-9)1-4(6,7)8/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIPBZMODQNVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(F)(F)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696686 | |

| Record name | 1,1,1,3-Tetrafluoro-4-iodobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933668-33-8 | |

| Record name | 1,1,1,3-Tetrafluoro-4-iodobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。